molecular formula C17H20O5 B407556 Isopropyl 5-(isobutyryloxy)-2-methyl-1-benzofuran-3-carboxylate CAS No. 300557-39-5

Isopropyl 5-(isobutyryloxy)-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B407556
CAS No.: 300557-39-5
M. Wt: 304.34g/mol
InChI Key: GJGLRKDOZRQPLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 5-(isobutyryloxy)-2-methyl-1-benzofuran-3-carboxylate is a synthetic organic compound belonging to the benzofuran family This compound is characterized by its complex structure, which includes an isopropyl group, an isobutyryloxy group, and a benzofuran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 5-(isobutyryloxy)-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors One common synthetic route includes the esterification of 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid with isobutyric anhydride in the presence of a catalyst such as sulfuric acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial in industrial settings to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 5-(isobutyryloxy)-2-methyl-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the isopropyl or isobutyryloxy groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and substituted benzofurans.

Scientific Research Applications

Isopropyl 5-(isobutyryloxy)-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Isopropyl 5-(isobutyryloxy)-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

    Thymol (2-isopropyl-5-methylphenol): A phenolic monoterpene with antimicrobial and anti-inflammatory properties.

    Carvacrol (2-methyl-5-(propan-2-yl)phenol): Another phenolic monoterpene with similar biological activities.

Uniqueness

Isopropyl 5-(isobutyryloxy)-2-methyl-1-benzofuran-3-carboxylate is unique due to its benzofuran core, which imparts distinct chemical properties and potential biological activities not found in simpler phenolic compounds like thymol and carvacrol. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

propan-2-yl 2-methyl-5-(2-methylpropanoyloxy)-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O5/c1-9(2)16(18)22-12-6-7-14-13(8-12)15(11(5)21-14)17(19)20-10(3)4/h6-10H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJGLRKDOZRQPLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C(C)C)C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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